molecular formula C6H8O5 B12938769 Tetrahydrofuran-3,4-dicarboxylic acid

Tetrahydrofuran-3,4-dicarboxylic acid

Cat. No.: B12938769
M. Wt: 160.12 g/mol
InChI Key: QUHAOMPZQHGTKN-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3,4-dicarboxylic acid is a chemical compound with the molecular formula C6H8O5. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is characterized by the presence of two carboxylic acid groups attached to the third and fourth carbon atoms of the tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrofuran-3,4-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of tetrahydrofuran with maleic anhydride under acidic conditions, followed by hydrolysis to yield the desired product. Another method includes the use of sulfur ylides and acetylenic esters, which undergo a series of reactions such as Michael addition, intramolecular nucleophilic addition, and elimination to form the compound .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of tetrahydrofuran derivatives. This process can be carried out using various catalysts, including palladium and platinum-based catalysts, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofuran-3,4-dicarboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted tetrahydrofuran derivatives, dicarboxylic acids, and reduced tetrahydrofuran compounds .

Scientific Research Applications

Tetrahydrofuran-3,4-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydrofuran-3,4-dicarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation and reduction reactions. The compound’s carboxylic acid groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Uniqueness: Tetrahydrofuran-3,4-dicarboxylic acid is unique due to its specific substitution pattern on the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized materials and compounds .

Properties

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

oxolane-3,4-dicarboxylic acid

InChI

InChI=1S/C6H8O5/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)

InChI Key

QUHAOMPZQHGTKN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)C(=O)O)C(=O)O

Origin of Product

United States

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